molecular formula C20H21N5O4 B4228223 5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4228223
M. Wt: 395.4 g/mol
InChI Key: KNFYHYZOQDUIEM-UHFFFAOYSA-N
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Description

5-(4-Benzoyl-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a benzoyl-piperazine moiety, and additional nitro and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-21-15-12-17(18(25(28)29)13-16(15)22(2)20(21)27)23-8-10-24(11-9-23)19(26)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFYHYZOQDUIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzimidazole core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Benzoyl-Piperazine Moiety: The benzoyl-piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring is reacted with benzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the benzimidazole core using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the piperazine ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Benzoyl chloride, triethylamine, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides or piperazine N-oxides.

    Reduction: Formation of 5-(4-amino-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Benzoyl-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one:

Mechanism of Action

The mechanism of action of 5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes or receptors involved in cell proliferation and survival, such as tyrosine kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

5-(4-Benzoyl-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one: can be compared with other benzimidazole derivatives:

The uniqueness of 5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-(4-BENZOYLPIPERAZIN-1-YL)-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

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